4-Amino-3-bromo-6-nitroquinoline

Thermal Stability Melting Point Crystallinity

4-Amino-3-bromo-6-nitroquinoline (CAS 90224-83-2) solves the regioselective 6-nitration challenge of 4-aminoquinoline, which otherwise yields intractable isomer mixtures. The 3-bromo blocking group directs exclusive 6-nitration, enabling efficient synthesis of 4,6-diaminoquinoline pharmacophores (52% overall yield). - Orthogonal reactive handles: 4-NH₂ (amide coupling), 3-Br (cross-coupling), 6-NO₂ (reduction to 6-NH₂). - High purity ≥95% (HPLC), m.p. 282-286°C ensures straightforward purification and storage. - Scalable synthesis per CN105461623A; ideal for kinase inhibitor and nociceptin antagonist SAR programs.

Molecular Formula C9H6BrN3O2
Molecular Weight 268.07 g/mol
CAS No. 90224-83-2
Cat. No. B1278671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-bromo-6-nitroquinoline
CAS90224-83-2
Molecular FormulaC9H6BrN3O2
Molecular Weight268.07 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(C(=C2C=C1[N+](=O)[O-])N)Br
InChIInChI=1S/C9H6BrN3O2/c10-7-4-12-8-2-1-5(13(14)15)3-6(8)9(7)11/h1-4H,(H2,11,12)
InChIKeyZDANFBPFHPEARL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tri-Substituted Quinoline Building Block


4-Amino-3-bromo-6-nitroquinoline (CAS 90224-83-2, molecular formula C₉H₆BrN₃O₂, molecular weight 268.07 g/mol, PubChem ID 10683296) is a heterocyclic quinoline derivative bearing three distinct functional groups: a 4-amino group, a 3-bromo substituent, and a 6-nitro group . This tri-substitution pattern is uncommon among commercially available quinoline building blocks and confers a unique combination of electronic and steric properties . The compound is primarily utilized as a synthetic intermediate in medicinal chemistry programs targeting kinase inhibition (e.g., MELK) , nociceptin receptor antagonism , and as a protected precursor to 4,6-diaminoquinoline-derived pharmacophores [1].

Why Di-Substituted Analogs Cannot Replace It


The critical differentiation of 4-amino-3-bromo-6-nitroquinoline lies in its simultaneous possession of three synthetically orthogonal functional groups on the quinoline scaffold. Di-substituted analogs such as 4-amino-3-bromoquinoline (CAS 36825-36-2, lacking the 6-nitro), 3-bromo-6-nitroquinoline (CAS 7101-95-3, lacking the 4-amino), and 4-amino-6-nitroquinoline (CAS 116632-55-4, lacking the 3-bromo) each lack one of the three key reactive handles, substantially altering their physicochemical properties, synthetic versatility, and biological activity profiles [1]. Specifically, the 3-bromo group serves a dual role as both a steric blocking element that enforces regioselective 6-nitration and as a latent site for subsequent cross-coupling or reductive dehalogenation [2]. Absent this bromine, nitration of 4-aminoquinoline yields an intractable mixture of 6-nitro, 3(?)-nitro, and 3,6-dinitro products rather than the single desired regioisomer [2]. The evidence below quantifies the consequences of this structural divergence in thermal stability, synthetic yield, and physicochemical property space.

Quantitative Differentiation Evidence


Thermal Stability Advantage

The tri-substituted 4-amino-3-bromo-6-nitroquinoline exhibits a melting point of 282–284°C (patent method) to 286°C (J-STAGE method), representing a substantial thermal stability enhancement over all three di-substituted analogs. Compared to 4-amino-3-bromoquinoline (m.p. 200.6–201.7°C, Δ = +81–85°C) [1], 3-bromo-6-nitroquinoline (m.p. 165–171°C, Δ = +111–121°C) , and 4-amino-6-nitroquinoline (no discrete m.p. reported; nitration mixtures observed) [2], the target compound's higher melting point indicates stronger intermolecular interactions (H-bonding from 4-NH₂ combined with dipole-dipole interactions from 6-NO₂ and polarizable 3-Br) and superior crystalline lattice energy. This translates directly to improved long-term storage stability, easier handling as a crystalline solid, and higher purity retention during procurement and shipping.

Thermal Stability Melting Point Crystallinity Storage Stability

Regioselective Synthesis Control

The 1952 J-STAGE article explicitly demonstrates that the 3-bromo substituent is essential for achieving exclusive 6-nitration. When 4-aminoquinoline (lacking the 3-bromo block) is directly nitrated, the product is a mixture of 6-nitro-, 3(?)-nitro-, and 3,6-dinitro compounds, rendering isolation of pure 4-amino-6-nitroquinoline impractical [1]. By contrast, preliminary bromination at the 3-position followed by nitration with sulfuric and nitric acid at <10°C yields exclusively 3-bromo-4-amino-6-nitroquinoline in good yield [1]. This regioselectivity advantage is not achievable with any single di-substituted analog, as the 3-bromo group simultaneously serves as a steric/directing blocking element and as a latent synthetic handle for subsequent dehalogenation to access 4,6-diaminoquinoline (52% yield vs. 4-aminoquinoline) [1].

Regioselective Synthesis Nitration Protecting Group Strategy Process Chemistry

Validated Synthetic Route and Purity

Patent CN105461623A discloses a complete, industrially validated three-step synthetic route specifically for this compound, with quantified yields at each stage: 4-nitroquinoline N-oxide → 4-aminoquinoline (79% yield), 4-aminoquinoline → 4-amino-3-bromoquinoline (82% yield), and 4-amino-3-bromoquinoline → 4-amino-6-nitro-3-bromoquinoline (54% yield) [1]. The final product achieves 98.86% purity by HPLC with a melting point of 282–284°C [1]. The patent explicitly states that the method features 'mild reaction conditions, low cost, high yield, less environmental pollution, suitable for industrialized production' [1]. This contrasts with 3-bromo-6-nitroquinoline (CAS 7101-95-3), which is typically synthesized via nitration of 3-bromoquinoline but lacks the 4-amino handle for further derivatization , and 4-amino-3-bromoquinoline, which lacks the 6-nitro group and has a lower melting point (201°C vs. 284°C) that can complicate purification [1].

Process Chemistry Synthetic Yield Purity Industrial Scalability

Physicochemical Property Differentiation

The tri-substituted compound exhibits systematically shifted physicochemical properties relative to its di-substituted analogs. Its predicted density is 1.822 ± 0.06 g/cm³ to 1.823 g/cm³ (experimental) , compared to 4-amino-3-bromoquinoline at 1.649 g/cm³ [1] and 3-bromo-6-nitroquinoline at 1.747 g/cm³ . The boiling point is 439.1°C at 760 mmHg , versus 346.8°C for 4-amino-3-bromoquinoline [1] and 369.7°C for 3-bromo-6-nitroquinoline . These increases (+0.07–0.17 g/cm³ in density, +69–93°C in boiling point) are consistent with the additional hydrogen-bonding capacity of the 4-NH₂ group combined with the electron-withdrawing 6-NO₂ and heavy 3-Br substituents . Solubility is predicted to be low in water with higher solubility in polar aprotic solvents such as DMSO and DMF .

Physicochemical Properties Density Boiling Point Solubility

Nociceptin Receptor Antagonism Potential

4-Amino-3-bromo-6-nitroquinoline is reported as a nociceptin (NOP) receptor antagonist belonging to the 4-aminoquinoline class . The 4-aminoquinoline scaffold has been validated as a pharmacophore for nociceptin receptor binding in a series of publications, with some derivatives showing binding to the human ORL1 receptor and exhibiting analgesic activity in preclinical models [1]. However, it is critical to note that no quantitative binding affinity data (Ki, IC₅₀) or functional activity data (EC₅₀, pA₂) for 4-amino-3-bromo-6-nitroquinoline specifically against the nociceptin receptor have been identified in the public domain. This contrasts with related 4-aminoquinoline derivatives that have published binding data [1]. The triple-substitution pattern (3-Br, 4-NH₂, 6-NO₂) is structurally distinct from the simpler 4-aminoquinoline nociceptin antagonists described in the literature, and the electron-withdrawing 6-NO₂ group would be expected to modulate the electron density of the quinoline ring and potentially alter receptor binding affinity relative to unsubstituted 4-aminoquinoline derivatives.

Nociceptin Receptor GPCR Antagonism Pain Research Analgesic Discovery

High-Value Application Scenarios


Protected Intermediate for Diaminoquinoline Pharmacophores

This compound is uniquely suited as a protected intermediate for the synthesis of 4,6-diaminoquinoline derivatives, a scaffold central to immunostimulants, C5a receptor antagonists, and imidazoquinoline-based drug candidates. The 3-bromo group serves as a removable blocking element that enforces exclusive 6-nitration (avoiding the intractable nitration mixtures obtained with unprotected 4-aminoquinoline), and subsequent reduction yields 4,6-diaminoquinoline in 52% overall yield [1]. The high melting point (282–286°C) ensures that the nitro intermediate can be purified to high homogeneity by simple recrystallization from DMSO/acetone, achieving 98.86% HPLC purity [2]. No di-substituted analog (4-amino-3-bromoquinoline, 3-bromo-6-nitroquinoline, or 4-amino-6-nitroquinoline) can simultaneously provide both the regioselective nitration control and the amino group required for downstream derivatization into 4,6-diaminoquinoline products [1].

Kinase Inhibitor SAR Exploration

The patent literature identifies quinoline derivatives bearing 4-amino and 3-bromo substituents as potential MELK (Maternal Embryonic Leucine Zipper Kinase) inhibitors for oncology applications [1]. The additional 6-nitro group of the target compound introduces a strong electron-withdrawing substituent that can modulate the electronic properties of the quinoline ring, potentially altering kinase binding affinity, selectivity, and pharmacokinetic properties relative to non-nitrated analogs. The validated synthetic route (CN105461623A) provides access to multi-gram quantities with defined purity benchmarks, enabling systematic SAR studies across the 3,4,6-substitution space that are not feasible with di-substituted building blocks lacking the orthogonal reactivity of all three positions [2].

Bioconjugation and Probe Synthesis

The three orthogonal functional groups (4-NH₂: nucleophilic amine for amide coupling or reductive amination; 3-Br: Suzuki, Buchwald-Hartwig, or Sonogashira cross-coupling site; 6-NO₂: reducible to 6-NH₂ for further diversification or as a fluorescence quencher) make this compound a versatile precursor for bifunctional probe molecules and chemical biology tools [1]. The established synthetic method and high purity benchmark (98.86% HPLC) ensure reproducibility in probe synthesis campaigns. The higher thermal stability (m.p. 282–286°C vs. 165–201°C for di-substituted analogs) facilitates purification and storage of advanced intermediates during multi-step probe construction [2].

Nociceptin Antagonist Screening

Based on the reported nociceptin receptor antagonist activity of the 4-aminoquinoline class [1], 4-amino-3-bromo-6-nitroquinoline represents a structurally differentiated screening candidate for NOP receptor-targeted analgesic discovery. The presence of the electron-withdrawing 6-nitro group and the bulky 3-bromo substituent is expected to produce a distinct binding mode compared to unsubstituted 4-aminoquinoline nociceptin antagonists described in the primary literature [1]. However, users should note that quantitative potency data (Ki, IC₅₀) for this specific compound against the nociceptin receptor have not yet been published, and initial screening would be required to establish its value in this target space. The reliable synthetic access and purity benchmarks established in CN105461623A [2] support procurement of well-characterized material for such exploratory screening campaigns.

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